6-(beta-D-glucopyranosyloxy)-Salicylic acid methyl ester
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Overview
Description
6-(beta-D-glucopyranosyloxy)-Salicylic acid methyl ester is a high-purity natural product with a molecular formula of C14H18O9 and a molecular weight of 330.3 g/mol . It is a type of phenol and is usually found in the form of a powder . The compound is sourced from the herbs of Alangium chinese .
Molecular Structure Analysis
The molecule contains a total of 42 bonds, including 24 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 4 hydroxyl groups, 1 aromatic hydroxyl, 1 primary alcohol, 3 secondary alcohols, and 1 aliphatic ether .Physical And Chemical Properties Analysis
The compound has a molecular weight of 330.3 g/mol . It is a type of phenol and is usually found in the form of a powder . The compound is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .Scientific Research Applications
Antioxidant and Radical Scavenging Activity
- Glycosides, including compounds similar to 6-(beta-D-glucopyranosyloxy)-Salicylic acid methyl ester, have been isolated from various plants such as the fresh water fern Salvinia molesta. These compounds exhibit potent antioxidant and radical scavenging activities, highlighting their potential in oxidative stress-related research (Choudhary et al., 2008).
Biotransformation Studies
- Studies on the biotransformation of similar glycosides in animals indicate limited absorption and predominant fecal excretion. This insight is valuable for research on drug metabolism and pharmacokinetics (Fötsch et al., 1989).
Flavonoid Glycosides and their Bioactivities
- Research on Polygonum salicifolium has led to the isolation of various glucopyranosyloxy compounds. These flavonoid glycosides demonstrate scavenging properties, which are crucial in studying natural antioxidant sources (Çalış et al., 1999).
Role in Fungal-Nematode Interactions
- A study on the nematode-trapping fungus Duddingtonia flagrans revealed the use of a methyl-salicylic acid isomer as a morphogen and chemoattractant. This demonstrates the ecological and biochemical significance of similar compounds in interkingdom communication (Yu et al., 2021).
Chemical Synthesis and Modification Studies
- Research into the synthesis of new ureido sugars from derivatives of 2-amino-2-deoxy-D-glucopyranoside and amino acids involves the use of similar glycosides. This is vital for the development of novel biochemical tools and compounds (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Catalysis and Green Chemistry
- Studies on Lewis-acidic polyoxometalates for the synthesis of glucuronic acid esters shed light on the catalytic potential of similar compounds in eco-friendly chemical processes (Bosco et al., 2010).
Mechanism of Action
Target of Action
It is known that salicylic acid, a component of this compound, often targets molecules involved in inflammation and pain pathways .
Mode of Action
It can be inferred from the structure of the compound that it might interact with its targets through hydrogen bonding and hydrophobic interactions due to the presence of hydroxyl groups and aromatic rings .
Biochemical Pathways
Given its structural similarity to salicylic acid, it may potentially influence pathways related to inflammation and pain .
Pharmacokinetics
The presence of a glucopyranosyl group might influence its absorption and distribution, as sugars are often involved in transport mechanisms across cell membranes .
Result of Action
Based on its structural similarity to salicylic acid, it may potentially have anti-inflammatory and analgesic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions might affect the stability of the compound, while the presence of other molecules might influence its binding to its targets .
properties
IUPAC Name |
methyl 2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O9/c1-21-13(20)9-6(16)3-2-4-7(9)22-14-12(19)11(18)10(17)8(5-15)23-14/h2-4,8,10-12,14-19H,5H2,1H3/t8-,10-,11+,12-,14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLFBAOUJJRVBT-RRZLQCMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1OC2C(C(C(C(O2)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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